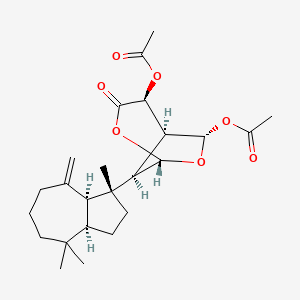

Macfarlandin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Macfarlandin E is a natural product found in Dysidea, Felimida norrisi, and Felimida macfarlandi with data available.

Aplicaciones Científicas De Investigación

Golgi Apparatus Modulation

Unique Golgi-Altering Activity:

Macfarlandin E induces irreversible fragmentation of the Golgi apparatus in cells, leading to the retention of Golgi fragments in the pericentriolar region. This effect is distinct from other known Golgi-disrupting agents like brefeldin A, which causes dispersal rather than fragmentation . The mechanism involves the compound's interaction with specific cellular components, leading to alterations in protein transport and cellular organization.

Case Study:

In a study involving normal rat kidney cells, treatment with this compound resulted in a transformation of the continuous Golgi ribbon into small punctate structures within just 60 minutes. This morphological change was characterized using immunofluorescence techniques, highlighting the unique properties of this compound compared to other agents .

Pharmacological Potential

Immunosuppressive and Neuroprotective Properties:

Research indicates that this compound may possess immunosuppressive and neuroprotective properties. Studies have shown that it interacts with lysine derivatives to form pyrrole products through a Paal-Knorr reaction, suggesting potential applications in drug development for conditions involving immune response modulation .

Table 1: Summary of Pharmacological Effects

| Effect | Description |

|---|---|

| Immunosuppressive | Induces formation of pyrroles via reactions with lysine derivatives, potentially useful in autoimmune therapies. |

| Neuroprotective | May protect neuronal cells by modulating Golgi function and protein transport, relevant for neurodegenerative diseases. |

Synthetic Chemistry Applications

Total Synthesis Studies:

The total synthesis of this compound and its analogs has been a focus of research due to its complex structure. Recent studies have developed synthetic routes that allow for the creation of various analogs, which can be evaluated for their biological activities. This includes the synthesis of t-Bu-MacE, an analog that retains the essential dioxabicyclo core but varies in substituents .

Table 2: Synthetic Routes and Yields

| Synthesis Step | Yield (%) | Description |

|---|---|---|

| Tertiary Radical Coupling | 85 | Efficient coupling of tertiary radicals to form quaternary centers essential for the diterpenoid structure. |

| Stereoselective Hydration | 90 | High-yield hydration leading to desired stereochemistry in bicyclic lactones. |

| Fragment Coupling | 75 | Formation of complex bicyclic structures through radical fragment coupling techniques. |

Research Insights

This compound has been pivotal in understanding cellular processes related to protein transport and Golgi organization. Its study has provided insights into how specific natural products can influence cellular architecture and function.

Key Findings:

Análisis De Reacciones Químicas

Isomerization of Bridged to Fused Bicyclic Systems

MacE and its analogs undergo structural rearrangements under acidic or basic conditions:

-

Bridged System : 8-Substituted 2,7-dioxabicyclo[3.2.1]octan-3-one (e.g., MacE)

-

Fused System : 6-Substituted 2,8-dioxabicyclo[3.3.0]octan-3-one

This isomerization highlights the lability of the dioxabicyclic framework, with acetoxylation at C-6 being critical for reactivity .

Reactivity with Primary Amines

MacE reacts with primary amines to form substituted pyrroles, a process linked to its Golgi-modifying effects .

Mechanistic Pathway:

-

Nucleophilic Attack : Amine addition to the C-16 acetoxy group generates a tetrahedral intermediate.

-

Dialdehyde Formation : Breakdown yields a transient 1,4-dialdehyde intermediate.

-

Paal–Knorr Cyclization : Intramolecular condensation forms a pyrrole ring .

Experimental Data:

This reactivity extends to lysine residues in proteins (e.g., lysozyme), suggesting covalent modification as a mode of biological action .

Role of the Acetoxy Group

The C-6 acetoxy substituent is essential for both structural isomerization and pyrrole formation:

-

Removal of Acetoxy : Analogs lacking the C-6 acetoxy group (e.g., 8 ) fail to induce Golgi fragmentation but retain pyrrole-forming capacity .

-

Stereoelectronic Effects : Acetoxylation adjacent to the lactone carbonyl enhances electrophilicity, facilitating nucleophilic attack .

Synthetic Model Systems

The simplified analog t-Bu-MacE (7) replicates MacE’s reactivity while enabling mechanistic studies:

| Property | t-Bu-MacE (7) | MacE |

|---|---|---|

| Golgi Fragmentation | Retained | Native activity |

| Pyrrole Formation | 38% yield | Presumed analogous pathway |

| Synthetic Utility | Gram-scale synthesis | Limited availability |

Biological Implications

The conversion to pyrroles correlates with irreversible Golgi reorganization, inhibiting protein secretion without affecting cytoskeletal structures . This suggests that MacE’s activity arises from covalent modification of cellular targets rather than non-specific membrane disruption.

Propiedades

Fórmula molecular |

C24H34O7 |

|---|---|

Peso molecular |

434.5 g/mol |

Nombre IUPAC |

[(1S,4S,5S,6S,8R)-8-[(1R,3aR,8aS)-1,4,4-trimethyl-8-methylidene-3,3a,5,6,7,8a-hexahydro-2H-azulen-1-yl]-6-acetyloxy-3-oxo-2,7-dioxabicyclo[3.2.1]octan-4-yl] acetate |

InChI |

InChI=1S/C24H34O7/c1-12-8-7-10-23(4,5)15-9-11-24(6,17(12)15)18-16-19(28-13(2)25)20(27)30-22(18)31-21(16)29-14(3)26/h15-19,21-22H,1,7-11H2,2-6H3/t15-,16+,17-,18+,19+,21-,22-,24-/m1/s1 |

Clave InChI |

BPRCBAVNJUVNFL-PNOPMVMRSA-N |

SMILES isomérico |

CC(=O)O[C@H]1[C@@H]2[C@@H]([C@@H](O[C@H]2OC(=O)C)OC1=O)[C@@]3(CC[C@@H]4[C@H]3C(=C)CCCC4(C)C)C |

SMILES canónico |

CC(=O)OC1C2C(C(OC2OC(=O)C)OC1=O)C3(CCC4C3C(=C)CCCC4(C)C)C |

Sinónimos |

macfarlandin E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.